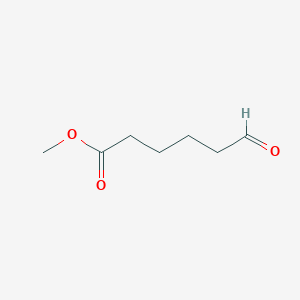
Methyl 6-oxohexanoate
Cat. No. B013720
Key on ui cas rn:
6654-36-0
M. Wt: 144.17 g/mol
InChI Key: FDNFXHCDOASWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04766237
Procedure details


Thereafter, 2,200 g/hour of 9.86% strength by weight methanolic methyl 5-formylvalerate solution and 800 ml/hour (488 g/hour) of liquid ammonia were pumped through the reactor from below, while hydrogen was passed through simultaneously, at 80° C. and under 102 bar. The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture (regulated via the level control) and 207 l/hour of waste gas were removed. According to quantitative gas chromatographic analysis, the discharge of the mixture contained 7.57% of methyl 6-aminocaproate and 0.22% of caprolactam, corresponding to yields of 90.0% of methyl 6-aminocaproate and 3.3% of caprolactam, percentages being based on the completely converted methyl 5-formylvalerate.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=[O:2].[NH3:11].[H][H]>>[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[C:1]1(=[O:2])[NH:11][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)CCCCC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCCCC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCN1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 3.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04766237
Procedure details


Thereafter, 2,200 g/hour of 9.86% strength by weight methanolic methyl 5-formylvalerate solution and 800 ml/hour (488 g/hour) of liquid ammonia were pumped through the reactor from below, while hydrogen was passed through simultaneously, at 80° C. and under 102 bar. The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture (regulated via the level control) and 207 l/hour of waste gas were removed. According to quantitative gas chromatographic analysis, the discharge of the mixture contained 7.57% of methyl 6-aminocaproate and 0.22% of caprolactam, corresponding to yields of 90.0% of methyl 6-aminocaproate and 3.3% of caprolactam, percentages being based on the completely converted methyl 5-formylvalerate.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=[O:2].[NH3:11].[H][H]>>[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[C:1]1(=[O:2])[NH:11][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)CCCCC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCCCC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCN1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 3.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
